4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride
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Overview
Description
4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyridazine ring, followed by the introduction of the naphthalenyl group and the morpholinyl ethylamine side chain. Common reagents used in these reactions include nitriles, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the morpholinyl group may enhance its interaction with biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The pyridazine ring and the morpholinyl ethylamine side chain may play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Pyridazinecarbonitrile derivatives: These compounds share the pyridazine core but differ in their substituents, leading to variations in their biological activities.
Morpholine-containing compounds: Compounds with the morpholine ring are known for their pharmacological properties, including use as anesthetics and anti-cancer agents.
Naphthalenyl derivatives: These compounds are often studied for their aromatic properties and potential use in organic electronics.
Uniqueness
The uniqueness of 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-(1-naphthalenyl)-, dihydrochloride lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
94011-19-5 |
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Molecular Formula |
C21H23Cl2N5O |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-naphthalen-1-ylpyridazine-4-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C21H21N5O.2ClH/c22-15-17-14-20(19-7-3-5-16-4-1-2-6-18(16)19)24-25-21(17)23-8-9-26-10-12-27-13-11-26;;/h1-7,14H,8-13H2,(H,23,25);2*1H |
InChI Key |
VNQGFTBVMCNTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC4=CC=CC=C43.Cl.Cl |
Origin of Product |
United States |
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